![molecular formula C16H14ClN3O B3037326 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477861-94-2](/img/structure/B3037326.png)
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Overview
Description
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is of interest for its potential use in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinazoline derivatives have been reported to induce apoptosis, suggesting they may interact with targets involved in cell death pathways .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biological activities, implying they may influence multiple biochemical pathways .
Result of Action
Quinazoline derivatives have been reported to induce apoptosis, suggesting they may lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with 2-methoxybenzylamine under specific conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and reduction, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(2,3-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with molecular targets, making it a promising candidate for drug development .
Biological Activity
7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted at the 7-position with a chlorine atom and at the 4-position with a methoxybenzyl group. The general structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes and receptors involved in cancer cell proliferation. For instance:
- Tyrosine Kinase Inhibition : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in signaling pathways related to cancer cell growth and survival .
- Cytotoxicity : In vitro studies have shown that certain quinazoline derivatives can significantly reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Quinazoline derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential as therapeutic agents in treating infections .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Inhibition of RTKs | , , |
Antimicrobial | Broad-spectrum antibacterial activity | , |
Enzymatic Inhibition | COX-2 and LDHA inhibitors | , |
Case Study: Anticancer Mechanisms
A recent study evaluated various quinazoline derivatives for their ability to inhibit cancer cell proliferation through multiple pathways. The results indicated that compounds similar to this compound showed significant inhibition of COX-2, an enzyme linked to tumor progression. The study reported an IC50 value indicating effective inhibition comparable to established anticancer drugs .
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of quinazoline derivatives was tested against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could inhibit bacterial growth effectively, with some derivatives displaying potency similar to traditional antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as COX-2 and lactate dehydrogenase (LDHA), which are crucial in metabolic pathways associated with cancer and inflammation .
- Receptor Interaction : It has been suggested that this compound can modulate receptor activity, particularly in pathways related to neurodegenerative diseases and cancer treatment .
Properties
IUPAC Name |
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-15-5-3-2-4-11(15)9-18-16-13-7-6-12(17)8-14(13)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFORMQVVOKGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211268 | |
Record name | 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477861-94-2 | |
Record name | 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477861-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.